1-(5-Methyl-2-furoyl)-4-phenylpiperazine

Description

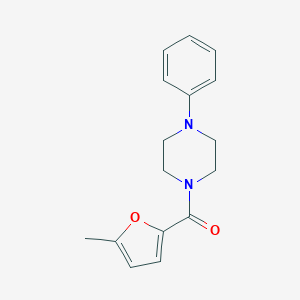

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33g/mol |

IUPAC Name |

(5-methylfuran-2-yl)-(4-phenylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C16H18N2O2/c1-13-7-8-15(20-13)16(19)18-11-9-17(10-12-18)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |

InChI Key |

WONBRDAVLBQCCQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 5 Methyl 2 Furoyl 4 Phenylpiperazine

Established Synthetic Routes and Strategies

The construction of 1-(5-Methyl-2-furoyl)-4-phenylpiperazine relies on fundamental principles of organic synthesis, particularly the functionalization of the piperazine (B1678402) core and the formation of amide linkages.

Conventional Approaches for Piperazine Core Functionalization

The piperazine ring is a common scaffold in medicinal chemistry, and its functionalization is well-documented. researchwithnj.commdpi.comresearchgate.net Traditionally, the structural diversity of piperazine-containing compounds has been achieved by substitution at one or both nitrogen atoms. researchwithnj.commdpi.comresearchgate.net For the synthesis of the target molecule, the key transformation is N-acylation.

Conventional methods for N-acylation involve the reaction of a piperazine derivative with an activated carboxylic acid, such as an acyl halide or an acid anhydride. semanticscholar.orgnih.gov For instance, 1-phenylpiperazine (B188723) can be reacted with 5-methyl-2-furoyl chloride in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution is a robust and widely used method for forming the amide bond.

Other strategies for functionalizing the piperazine nitrogen include reactions with sulfonyl halides and alkyl halides. nih.gov In some multi-step syntheses, one of the piperazine nitrogens may be protected with a group like a t-butoxycarbonyl (Boc) group to ensure selective functionalization at the other nitrogen, followed by deprotection and subsequent reaction. nih.govgoogle.com While effective, these conventional methods often require hazardous reagents like thionyl chloride or oxalyl chloride for acyl halide formation and may generate significant chemical waste. semanticscholar.org

Specific Synthesis of this compound Precursors

The direct synthesis of this compound is achieved by coupling its two primary precursors: 1-phenylpiperazine and 5-methyl-2-furoic acid. The efficient preparation of these precursors is paramount.

1-Phenylpiperazine: This intermediate can be synthesized through several routes. A common laboratory method involves the N-arylation of piperazine with an activated benzene (B151609) derivative. For example, reacting piperazine with an aryl chloride under a nitrogen atmosphere, often facilitated by a catalyst and a base like potassium tert-butoxide (KOtBu) in a solvent such as dioxane, can yield 1-phenylpiperazine. chemicalbook.com Another established method is the cyclization of N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine, which itself can be prepared from styrene (B11656) oxide and N-methylethanolamine. google.com

5-Methyl-2-furoic acid: This furoic acid derivative is a key building block. chembk.com It can be synthesized via the selective oxidation of 5-methylfurfural, though this may require stoichiometric amounts of strong bases. rsc.org A more modern and sustainable approach involves the hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA). rsc.org This reaction uses a palladium on carbon (Pd/C) catalyst to selectively cleave the C-OH bond, achieving high yields under mild conditions. rsc.org Older methods include the carboxylation of 2-methylfuran. rsc.org

Preparation of Key Intermediates for Furoyl and Phenylpiperazine Moieties

The final coupling step to form this compound involves the formation of an amide bond between the two key intermediates.

Route 1: Acyl Chloride Method A prevalent and reliable strategy is the conversion of 5-methyl-2-furoic acid into its more reactive acyl chloride derivative. This is typically accomplished by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.org

Activation Step: 5-methyl-2-furoic acid + SOCl₂ → 5-methyl-2-furoyl chloride + SO₂ + HCl

Coupling Step: The resulting 5-methyl-2-furoyl chloride is then reacted with 1-phenylpiperazine, usually in the presence of a tertiary amine base to scavenge the HCl produced, yielding the final product.

Route 2: Direct Amidation with Coupling Reagents Alternatively, direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the direct formation of the amide bond from the carboxylic acid and the amine, avoiding the need to isolate the harsh acyl chloride intermediate. nih.govucl.ac.uk

Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. ucl.ac.ukjocpr.com These principles can be applied to the synthesis of this compound, particularly in the critical amide bond formation step.

Solvent-Free Reaction Conditions and Environmentally Conscious Methodologies

To minimize the environmental impact of synthesis, several greener alternatives to conventional methods are available. These approaches reduce or eliminate the use of volatile and hazardous organic solvents.

Mechanochemistry: This technique uses mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent. nih.govacs.org The direct grinding of a carboxylic acid and an amine with a suitable catalyst can produce amides with high efficiency and minimal waste. nih.govdigitellinc.com

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation under mild conditions. nih.gov These reactions can be performed in greener solvents, such as cyclopentyl methyl ether, and avoid the need for harsh activating agents. nih.gov

Solvent-Free Catalysis: Simple and environmentally benign catalysts, such as boric acid, can facilitate the reaction between a carboxylic acid and an amine (or urea (B33335) as an ammonia (B1221849) source) by direct heating of the reactants without any solvent. semanticscholar.org Another approach uses methoxysilanes as coupling agents in a one-pot, solvent-free procedure that proceeds in good to excellent yields. nih.govrsc.org

| Methodology | Typical Conditions | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Mechanochemistry (Ball Milling) | Solvent-free, room temperature, 30 Hz | Ca₃N₂ / InCl₃ | Solvent-free, rapid reaction times, high reagent concentration. | nih.gov |

| Biocatalysis | 60 °C in a green solvent | Candida antarctica lipase B (CALB) | High selectivity, mild conditions, biodegradable catalyst. | nih.gov |

| Boric Acid Catalysis | Solvent-free, direct heating | Boric acid | Cheap, readily available, environmentally friendly catalyst. | semanticscholar.org |

| Methoxysilane Coupling | Solvent-free, moisture tolerant | Tetramethoxysilane | One-pot synthesis, good to excellent yields, no exclusion of air/moisture needed. | nih.govrsc.org |

Atom Economy and Reaction Efficiency Considerations in Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnumberanalytics.comrsc.org The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

Reactions with high atom economy, like addition or rearrangement reactions, are preferred as they minimize the generation of byproducts. primescholars.comrsc.org In contrast, substitution and elimination reactions often have poor atom economy.

Let's compare the atom economy for two potential syntheses of this compound (M.W. = 270.33 g/mol ) from its precursors, 5-methyl-2-furoic acid (M.W. = 126.11 g/mol ) and 1-phenylpiperazine (M.W. = 162.23 g/mol ).

| Route | Overall Reaction | Sum of Reactant MW (g/mol) | Desired Product MW (g/mol) | Atom Economy (%) |

|---|---|---|---|---|

| A: Acyl Chloride (from acid) | Acid + Amine + SOCl₂ → Amide + SO₂ + 2HCl | 126.11 + 162.23 + 118.97 = 407.31 | 270.33 | 66.4% |

| B: Direct Catalytic Amidation | Acid + Amine → Amide + H₂O | 126.11 + 162.23 = 288.34 | 270.33 | 93.8% |

Designing a synthesis with high atom economy is crucial for sustainable chemical production. jocpr.com By choosing catalytic routes that minimize waste, chemists can significantly reduce the environmental footprint and often the cost of producing valuable compounds like this compound.

Catalytic Approaches (e.g., Biocatalysis, Asymmetric Catalysis)

Catalytic methods offer efficient and environmentally benign alternatives to classical synthetic routes for the formation of amide bonds and the functionalization of heterocyclic scaffolds like piperazine.

Biocatalysis:

Enzymes are increasingly utilized as catalysts in organic synthesis due to their high selectivity and mild reaction conditions. researchgate.net For the synthesis of piperazine amides, hydrolases such as lipases and proteases can be employed. researchgate.net The biocatalytic formation of amides can proceed via the condensation of a carboxylic acid and an amine. For instance, a lipase from Sphingomonas sp. HXN-200 (SpL) has been shown to efficiently catalyze the synthesis of various amides from heteroaromatic ethyl esters and amines in an aqueous buffer. This approach could potentially be adapted for the synthesis of this compound by reacting an ester of 5-methyl-2-furoic acid with 1-phenylpiperazine.

Another biocatalytic strategy involves the use of ATP-dependent amide bond synthetases, such as McbA, which can catalyze amide formation from a carboxylic acid and a primary amine in aqueous media. rsc.org While this has been demonstrated for primary amines, the substrate scope of such enzymes could potentially be engineered to accommodate secondary amines like 1-phenylpiperazine.

Asymmetric Catalysis:

Asymmetric catalysis is crucial for the synthesis of chiral molecules. rsc.org Although this compound itself is achiral, asymmetric catalysis would be highly relevant for the synthesis of chiral derivatives or if a chiral center were introduced into the molecule. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral disubstituted piperazin-2-ones, which can be converted to chiral piperazines. rsc.org Furthermore, photocatalytic methods, such as the metallaphotoredox-catalyzed decarboxylative arylation, can be employed for the asymmetric synthesis of arylpiperazines, which could then be acylated to form chiral furoylpiperazine derivatives. nih.gov

The following table summarizes potential catalytic approaches for the synthesis of this compound and its derivatives.

| Catalyst Type | Catalytic Approach | Potential Application to this compound | Reference |

| Biocatalyst | Lipase-catalyzed amidation | Reaction of a 5-methyl-2-furoic acid ester with 1-phenylpiperazine. | rsc.org |

| Biocatalyst | Amide synthetase | Engineered enzyme for the condensation of 5-methyl-2-furoic acid and 1-phenylpiperazine. | rsc.org |

| Metal Catalyst | Palladium-catalyzed hydrogenation | Asymmetric synthesis of chiral piperazine precursors. | rsc.org |

| Photocatalyst | Metallaphotoredox catalysis | Asymmetric arylation of piperazine scaffolds to create chiral precursors. | nih.gov |

Stereoselective Synthesis and Chiral Resolution (if applicable to the compound's structure)

The structure of this compound is achiral, meaning it does not have any stereocenters and therefore does not exist as enantiomers or diastereomers. Consequently, stereoselective synthesis or chiral resolution is not applicable to the parent compound itself.

However, these concepts become highly relevant when considering the synthesis of chiral analogs of this compound. Chirality could be introduced by:

Modification of the piperazine ring: Introducing a substituent at one of the carbon atoms of the piperazine ring would create a chiral center.

Modification of the phenyl or furoyl group: Introducing a chiral substituent on either the phenyl or the furoyl ring.

Stereoselective Synthesis:

Should a chiral analog be desired, several asymmetric synthesis strategies for piperazine derivatives could be employed. rsc.org For instance, the diastereoselective alkylation of chiral diamides derived from chiral piperazines can produce optically active products. oup.com Another approach involves the use of chiral ligands in metal-catalyzed reactions to induce enantioselectivity. acs.org

Chiral Resolution:

If a racemic mixture of a chiral analog is synthesized, chiral resolution can be employed to separate the enantiomers. Common methods include:

Diastereomeric salt formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. pharmtech.com

Chiral chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers. nih.gov

Enzymatic resolution: Utilizing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. researchgate.net For example, kinetic resolution of racemic piperazine derivatives has been achieved using enzymes like alcalase. researchgate.net

Chemical Modifications and Analog Design Strategies

Chemical modification of this compound can be undertaken to explore structure-activity relationships (SAR) for various biological targets. The design of analogs typically focuses on modifying the three main components of the molecule: the furoyl moiety, the piperazine linker, and the phenyl group.

Modification of the Furoyl Moiety:

Substitution on the furan (B31954) ring: The methyl group at the 5-position can be replaced with other alkyl groups, halogens, or electron-withdrawing/donating groups to probe the effect of steric and electronic properties.

Replacement of the furan ring: The furan ring can be replaced with other five- or six-membered heterocycles (e.g., thiophene (B33073), pyridine (B92270), pyrimidine) or with a phenyl ring to investigate the importance of the heteroatoms and the aromatic system. prepchem.comnih.gov

Modification of the Piperazine Ring:

Substitution on the piperazine ring: Introduction of substituents on the carbon atoms of the piperazine ring can introduce chirality and explore new interaction points with biological targets.

Ring variation: The piperazine ring can be replaced with other cyclic diamines, such as homopiperazine, to alter the conformational flexibility and basicity.

Modification of the Phenyl Group:

Substitution on the phenyl ring: The phenyl ring can be substituted with a wide variety of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions to modulate lipophilicity, electronic properties, and potential hydrogen bonding interactions. polyu.edu.hknih.gov The synthesis of various substituted 1-phenylpiperazines is well-established. google.com

Replacement of the phenyl group: The phenyl group can be replaced with other aromatic or heteroaromatic rings to explore different binding modes.

A general scheme for the synthesis of analogs involves the reaction of a variety of substituted 1-arylpiperazines with 5-methyl-2-furoyl chloride or other acyl chlorides. nih.gov

The following table outlines potential analog design strategies for this compound.

| Molecular Scaffold | Modification Strategy | Example of Modification | Potential Impact |

| Furoyl Moiety | Substitution on furan ring | Replace methyl group with ethyl or trifluoromethyl group | Alter steric and electronic properties |

| Furoyl Moiety | Ring replacement | Replace furan with thiophene or pyridine | Investigate role of heteroatoms and aromatic system |

| Piperazine Ring | Carbon substitution | Introduce a methyl group on a piperazine carbon | Introduce chirality and new binding interactions |

| Phenyl Group | Ring substitution | Introduce a chloro or methoxy (B1213986) group on the phenyl ring | Modulate lipophilicity and electronic character |

| Phenyl Group | Ring replacement | Replace phenyl with a naphthyl or pyridyl group | Explore different aromatic binding pockets |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. The ¹H NMR spectrum of 1-(5-Methyl-2-furoyl)-4-phenylpiperazine is characterized by distinct signals corresponding to the protons of the 5-methyl-2-furoyl group, the phenyl ring, and the piperazine (B1678402) moiety.

The protons of the piperazine ring typically appear as multiplets in the aliphatic region of the spectrum. mdpi.com Specifically, the four protons on the carbons adjacent to the nitrogen atom of the furoyl group and the four protons on the carbons adjacent to the nitrogen atom of the phenyl group will exhibit distinct chemical shifts. The protons of the furan (B31954) ring and the phenyl group will resonate in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their substitution pattern. The methyl group on the furan ring will appear as a singlet in the upfield region of the spectrum.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Furan-H | Aromatic Region | d | - |

| Furan-H | Aromatic Region | d | - |

| Phenyl-H | Aromatic Region | m | - |

| Piperazine-H (adjacent to C=O) | Aliphatic Region | t | - |

| Piperazine-H (adjacent to Phenyl) | Aliphatic Region | t | - |

| Methyl-H | Upfield Region | s | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. mdpi.com

The carbonyl carbon of the furoyl group is typically observed in the downfield region of the spectrum. The carbons of the furan and phenyl rings will appear in the aromatic region, while the carbons of the piperazine ring and the methyl group will resonate in the aliphatic region. The chemical shifts of the piperazine carbons can confirm their connectivity to the furoyl and phenyl groups.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Furoyl) | Downfield Region |

| Furan-C | Aromatic Region |

| Phenyl-C | Aromatic Region |

| Piperazine-C (adjacent to C=O) | Aliphatic Region |

| Piperazine-C (adjacent to Phenyl) | Aliphatic Region |

| Methyl-C | Upfield Region |

While ¹H and ¹³C NMR provide foundational structural information, two-dimensional (2D) NMR techniques are often employed to definitively establish the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable in this regard.

COSY experiments reveal correlations between coupled protons, helping to trace the proton-proton networks within the furan, phenyl, and piperazine rings.

HSQC experiments establish correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

These advanced techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis (e.g., EI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of the 5-methyl-2-furoyl and 4-phenylpiperazine moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures and for confirming the molecular weight of the target compound.

| Technique | Key Findings |

|---|---|

| EI-MS | Molecular ion peak (M⁺) and characteristic fragment ions corresponding to the 5-methyl-2-furoyl and 4-phenylpiperazine fragments. |

| LC-MS | Confirmation of molecular weight and purity assessment. nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule. ijcce.ac.ir

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. ijcce.ac.ir The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the amide group, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O and C-N stretching vibrations.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (Amide) | ~1650 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-2960 |

| C-N | ~1100-1350 |

| C-O (Furan) | ~1000-1300 |

| Electronic Transition | λmax (nm) |

|---|---|

| π → π* (Furan) | - |

| π → π* (Phenyl) | - |

Chromatographic Methods for Purity and Identity

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for confirming its identity by comparing its retention time with that of a known standard.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. nih.gov A pure sample of this compound should show a single sharp peak in the HPLC chromatogram.

Gas Chromatography (GC) can also be used for purity assessment, particularly for volatile compounds. nih.gov Similar to HPLC, a pure sample should exhibit a single peak.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. A pure sample should show a single spot on the TLC plate. mdpi.com

By employing this comprehensive suite of analytical techniques, researchers can confidently confirm the structure and assess the purity of this compound, ensuring the reliability of subsequent scientific investigations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. For a molecule like this compound, direct analysis by GC-MS is often feasible due to its relatively stable nature. However, derivatization can be employed to enhance volatility and improve chromatographic peak shape, particularly if polar functional groups were present that could lead to tailing.

In a typical GC-MS analysis, the sample would be introduced into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The separation of the analyte from any impurities is achieved based on the differential partitioning between the stationary phase of the column and the mobile gas phase. For furan derivatives, a common choice for the stationary phase is a low-polarity column, such as one coated with 5% phenyl-95% dimethylpolysiloxane ifremer.fr.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. The fragmentation pattern is a molecular fingerprint that is crucial for structural elucidation. For this compound, key fragment ions would be expected from the cleavage of the amide bond, as well as fragmentation of the furoyl and phenylpiperazine moieties. Analysis of similar N-acyl piperazines has shown that major fragment ions often arise from processes initiated by the nitrogen atoms within the piperazine ring researchgate.net.

To enhance the sensitivity and selectivity of the analysis, tandem mass spectrometry (GC-MS/MS) can be utilized. In this mode, a specific precursor ion is selected and fragmented, and the resulting product ions are monitored, a technique known as multiple reaction monitoring (MRM) mdpi.comnih.gov. This is particularly useful for quantifying the compound in complex matrices.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Scan Range | 50-550 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally labile, making it highly suitable for compounds like this compound. Several methods have been reported for the quantification of phenylpiperazine derivatives using LC-MS nih.gov.

The separation in LC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase. For piperazine amides, reversed-phase chromatography is commonly employed, utilizing a C18 column nih.gov. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the target compound from any starting materials, byproducts, or degradation products.

The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique commonly used for such analyses, as it minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺ gassnova.no. High-resolution mass spectrometry, for instance, using a quadrupole time-of-flight (QTOF) analyzer, can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule nih.govsemanticscholar.org. Tandem mass spectrometry (LC-MS/MS) can be used to generate fragment ions for structural confirmation and for highly selective and sensitive quantification through multiple reaction monitoring (MRM) gassnova.no.

Table 2: Illustrative LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 10-95% B over 10 minutes |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound from 5-methyl-2-furoyl chloride and 1-phenylpiperazine (B188723). The reaction's progress can be followed by spotting small aliquots of the reaction mixture onto a TLC plate (e.g., silica gel 60 F254) over time nih.gov.

The TLC plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The choice of eluent is critical for achieving good separation between the starting materials, the desired product, and any byproducts. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used, with the ratio adjusted to achieve an optimal retention factor (Rf) for the product.

After development, the separated spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system and can be used for preliminary identification.

Table 3: Representative TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 aluminum sheets |

| Mobile Phase | Ethyl acetate / Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

| Expected Observation | Disappearance of starting material spots and appearance of a new product spot with a distinct Rf value. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then used to determine the empirical formula of the substance. For a newly synthesized compound like this compound, elemental analysis serves as a crucial validation of its composition and purity.

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the purified compound is combusted at a high temperature in a stream of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are then passed through a series of traps and columns where they are separated and quantified. The nitrogen oxides are reduced to nitrogen gas (N₂). The amounts of CO₂, H₂O, and N₂ are measured, and from these values, the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula (C₁₆H₁₈N₂O₂). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the proposed structure and indicates a high degree of purity. An example of such data for an N-alkylpiperazine derivative showed found values of C, H, and N that were compared to the calculated values to confirm the compound's identity researchgate.net.

Table 4: Theoretical Elemental Composition of this compound (C₁₆H₁₈N₂O₂) and Hypothetical Found Values

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 71.09 | 71.01 |

| Hydrogen (H) | 6.71 | 6.75 |

| Nitrogen (N) | 10.36 | 10.32 |

Computational and Theoretical Studies in Understanding 1 5 Methyl 2 Furoyl 4 Phenylpiperazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing valuable information on binding affinity and mode.

Analysis of Binding Affinity and Interaction Modes with Receptors and Enzymes

While specific docking studies for 1-(5-Methyl-2-furoyl)-4-phenylpiperazine are not extensively available in the public domain, research on structurally similar compounds provides a strong basis for predicting its potential targets. For instance, derivatives of 1-(2-furoyl)piperazine (B32637) have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. hilarispublisher.com Molecular docking of these related compounds has revealed that the furoyl and phenylpiperazine moieties play crucial roles in anchoring the ligand within the enzyme's active site.

Studies on other phenylpiperazine derivatives have shown their potential to interact with a variety of receptors, including dopamine (B1211576) (D2) and serotonin (B10506) (5-HT) receptors, which are key targets in the treatment of neuropsychiatric disorders. mdpi.comsemanticscholar.orgnih.gov Furthermore, phenyl-piperazine scaffolds have been identified as potential ATP-competitive inhibitors of the eukaryotic initiation factor 4A1 (eIF4A1), a helicase involved in cancer. nih.gov Given these precedents, it is plausible that this compound could exhibit significant binding affinities for these or related biological targets. The methyl group on the furan (B31954) ring may further influence selectivity and affinity through specific hydrophobic interactions.

Table 1: Potential Biological Targets and Interaction Types for this compound Based on Structurally Related Compounds

| Potential Target | Predicted Interaction Type(s) | Basis for Prediction |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition | Docking studies on 1-(2-furoyl)piperazine derivatives show interactions with the active site. hilarispublisher.com |

| Dopamine D2 Receptor | Receptor Antagonism/Agonism | Phenylpiperazine derivatives are known to be potent D2 receptor ligands. mdpi.comsemanticscholar.org |

| Serotonin (5-HT) Receptors | Receptor Antagonism/Agonism | The phenylpiperazine scaffold is common in 5-HT receptor ligands. nih.gov |

| eIF4A1 Helicase | ATP-Competitive Inhibition | Phenyl-piperazine pharmacophores have been identified as potential eIF4A1 inhibitors. nih.gov |

Identification of Key Residues and Interaction Hotspots

In the context of butyrylcholinesterase, docking studies of similar furoylpiperazine derivatives have highlighted key amino acid residues that are critical for binding. hilarispublisher.com For example, the phenyl ring of the ligand often engages in π-π stacking interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) within the active site. The carbonyl oxygen of the furoyl group is a potential hydrogen bond acceptor, while the piperazine (B1678402) nitrogen can form crucial hydrogen bonds or ionic interactions, particularly when protonated.

For dopamine D2 receptors, the binding of phenylpiperazine ligands is typically characterized by an interaction between the basic nitrogen of the piperazine ring and a conserved aspartic acid residue in the third transmembrane helix (TM3). researchgate.net Aromatic interactions between the phenyl group of the ligand and phenylalanine or tyrosine residues in the binding pocket are also common. researchgate.net The specific orientation and interactions of the 5-methyl-2-furoyl group would be unique to this compound and could confer selectivity for specific receptor subtypes.

Table 2: Predicted Key Residue Interactions for this compound at Potential Targets

| Potential Target | Key Interacting Residues (Predicted) | Type of Interaction |

| Butyrylcholinesterase (BChE) | Trp, Tyr | π-π Stacking |

| His, Ser | Hydrogen Bonding | |

| Dopamine D2 Receptor | Asp (TM3) | Ionic/Hydrogen Bond |

| Phe, Tyr | Aromatic/Hydrophobic | |

| eIF4A1 Helicase | Not specified in available literature | General ATP-binding site interactions |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering a more dynamic and realistic view of ligand-protein interactions compared to the static picture provided by molecular docking.

Conformational Dynamics of the Compound and its Ligand-Protein Complexes

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer the most accurate description of electronic structure and are used to investigate properties that are beyond the scope of classical molecular mechanics. While no specific QM studies on this compound have been published, the application of these methods to similar molecules demonstrates their potential. QM methods can be used to accurately determine the molecule's geometry, charge distribution, and molecular orbital energies (HOMO and LUMO). This information is critical for understanding its reactivity and the nature of its interactions with biological targets. For instance, QM calculations can provide insights into the strength of hydrogen bonds and the nature of aromatic stacking interactions, complementing the findings from molecular docking and MD simulations.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical identity and reactivity. By employing quantum mechanical calculations, typically using Density Functional Theory (DFT), researchers can elucidate the distribution of electrons within this compound.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital that can accept electrons. The energy difference between these two, known as the HOMO-LUMO gap, is a critical parameter for predicting the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

For this compound, these calculations would identify the specific atoms or regions that are electron-rich (potential nucleophiles) and electron-poor (potential electrophiles). This information is invaluable for predicting how the molecule might interact with biological targets or other chemical entities.

Table 1: Illustrative Data from Electronic Structure Analysis

| Parameter | Hypothetical Value for this compound | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical reactivity and stability |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from electronic structure analysis.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across the surface of this compound. This technique is instrumental in understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic interactions, which are crucial for a molecule's binding to a biological receptor.

An MEP map would display regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue). The red areas, rich in electrons, are indicative of sites prone to electrophilic attack, while the blue areas, being electron-deficient, are susceptible to nucleophilic attack. For this compound, the oxygen atom of the furoyl group would likely be a region of high negative potential, while the hydrogen atoms on the phenyl and piperazine rings would exhibit positive potential.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are pivotal computational tools in drug discovery, enabling the prediction of a compound's biological activity and its binding affinity to a target.

2D and 3D QSAR Studies for Predictive Modeling of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. For a class of compounds including this compound, a QSAR model could predict the activity of newly designed analogs, thereby prioritizing synthetic efforts.

2D-QSAR: This approach utilizes 2D molecular descriptors such as topological indices, molecular weight, and atom counts to build a predictive model.

3D-QSAR: This more advanced method considers the three-dimensional conformation of the molecules and their steric and electrostatic fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed.

A 3D-QSAR study on a series of phenylpiperazine derivatives would generate contour maps indicating which regions of the molecule are sensitive to steric and electrostatic modifications, providing a roadmap for optimizing the structure for enhanced biological activity.

Development of Pharmacophore Models for Target Affinity and Selectivity

A pharmacophore model represents the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model could be developed based on its structure and known biological activity, or by studying its interaction with a target protein through molecular docking. Such a model would highlight the key functional groups responsible for its biological effect. For instance, the phenyl group might be identified as a crucial hydrophobic feature, while the furoyl oxygen could act as a hydrogen bond acceptor. These models are instrumental in virtual screening of large compound libraries to identify novel molecules with similar biological activity. nih.gov

Molecular and Biochemical Mechanism of Action Investigations in Vitro Research Models

Receptor Binding and Modulation Studies

Specific G-protein coupled receptor (GPCR) interaction profiling data for 1-(5-Methyl-2-furoyl)-4-phenylpiperazine is not available in the reviewed literature. Phenylpiperazine derivatives, as a class, are well-known for their interaction with a wide range of GPCRs, particularly those for neurotransmitters like serotonin (B10506) and dopamine (B1211576). nih.govmdpi.com These interactions are fundamental to their pharmacological effects. The α1-adrenergic receptors, which are also GPCRs, are known targets for some phenylpiperazine compounds. nih.gov

There is no specific data available from the search results regarding the binding affinities and selectivity of this compound for serotonin receptor subtypes.

Generally, the arylpiperazine moiety is a common scaffold in many ligands targeting serotonin receptors. mdpi.com The nature of the substituents on both the phenyl and piperazine (B1678402) rings significantly influences the affinity and selectivity for different 5-HT receptor subtypes. For instance, different phenylpiperazine compounds exhibit a range of affinities for 5-HT1A, 5-HT2A, and 5-HT2C receptors, with some acting as agonists and others as antagonists. mdpi.comnih.gov The interaction with these receptors is a key aspect of the pharmacological profile of many psychoactive drugs. mdpi.comresearchgate.net

Specific binding affinities of this compound for dopamine receptor subtypes have not been reported in the available literature.

The phenylpiperazine structure is a key element in many compounds designed to interact with dopamine receptors. nih.gov The affinity for D2-like receptors (D2, D3, D4) is a common feature of antipsychotic medications containing this scaffold. nih.govresearchgate.net Modifications to the aryl group and the substituent on the piperazine nitrogen can modulate the affinity and selectivity for different dopamine receptor subtypes. nih.gov

Binding affinity data for this compound at adrenergic receptor subtypes is not present in the search results.

However, the phenylpiperazine core is known to be a crucial element for affinity towards α-adrenoceptors. nih.gov Many α1-adrenoceptor antagonists, used for conditions like hypertension and benign prostatic hyperplasia, feature a 1-arylpiperazine structure. guidetopharmacology.orgnih.gov Studies on various derivatives have shown that substitutions on the phenyl ring and the nature of the group at the N4 position of the piperazine ring are critical for determining the affinity and selectivity for α1-adrenoceptor subtypes (α1A, α1B, α1D). nih.gov

Enzyme Inhibition Profiling

There is no specific information regarding the cholinesterase inhibition mechanisms or IC_50 values for this compound in the provided search results.

The development of cholinesterase inhibitors is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.comnih.govnih.gov While various heterocyclic scaffolds are explored for this purpose, including piperazine derivatives, specific data linking the this compound structure to significant acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition is not available. Research in this area often focuses on designing hybrid molecules that can interact with the active sites of these enzymes. mdpi.commdpi.comnih.gov

Topoisomerase II (Topo II) Interactions (if relevant to piperazine scaffolds)

Direct studies on the interaction between this compound and Topoisomerase II (Topo II) were not found in the available literature. However, the piperazine scaffold is a structural feature in several molecules investigated as Topo II inhibitors, making this a relevant area of inquiry nih.govnih.gov. Topo II is a vital enzyme that regulates DNA topology during processes like replication and transcription, making it an established target for anticancer drugs nih.govmdpi.com.

Compounds targeting Topo II are generally classified as either inhibitors or poisons nih.gov. Poisons act by stabilizing the complex formed between Topo II and DNA, which prevents the re-ligation of DNA strands and leads to double-strand breaks nih.gov. In contrast, catalytic inhibitors block the enzyme's function without stabilizing the DNA-enzyme complex nih.govmdpi.com. Molecular docking studies on some novel phenylpiperazine derivatives have shown they can bind within the active center of topoisomerase IIα, forming stable complexes nih.gov. The interaction of these piperazine-containing compounds often involves the formation of hydrogen bonds with key amino acid residues in the enzyme's active site nih.gov. Given these findings, the piperazine scaffold present in this compound suggests that its potential interaction with Topo II could be a valuable subject for future research.

Cytochrome P450 (CYP) Enzyme Modulation (e.g., CYP2E1)

There is no specific information available in the retrieved literature regarding the modulation of cytochrome P450 (CYP) enzymes, including the CYP2E1 isoform, by this compound.

CYP enzymes are a critical family of enzymes primarily involved in the metabolism and biotransformation of a vast number of drugs and other xenobiotics nih.govnih.gov. The inhibition or induction of CYP isoforms by a chemical compound is a major cause of drug-drug interactions, which can lead to altered efficacy or toxicity nih.govnih.gov. A few key isoforms, such as CYP3A4, CYP2D6, and CYP2C9, are responsible for the metabolism of the majority of clinically used drugs nih.gov. Therefore, evaluating the potential of new chemical entities to interact with CYP enzymes is a standard and crucial step in early-stage drug discovery to minimize the risk of adverse drug interactions nih.gov. Future studies would be required to determine the effect, if any, of this compound on CYP enzyme activity.

Lactate Dehydrogenase A (LDH-A) Inhibition

No studies were identified in the searched literature that investigate the inhibitory effect of this compound on Lactate Dehydrogenase A (LDH-A).

LDH-A is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate nih.govnih.gov. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making LDH-A a significant target for the development of anticancer therapeutics nih.govmedchemexpress.com. Inhibition of LDH-A can disrupt the metabolic plasticity of cancer cells, potentially leading to reduced cell growth or cell death nih.gov. The potential of this compound as an LDH-A inhibitor remains to be explored.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

The retrieved scientific literature contains no evidence or studies concerning the activity of this compound as an inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1).

PARP-1 is a nuclear enzyme that plays a crucial role in cellular processes, most notably in DNA repair nih.govfrontiersin.orgnih.gov. PARP inhibitors are an important class of anticancer agents that function by suppressing DNA repair mechanisms, which is particularly effective in cancers with existing deficiencies in other DNA repair pathways, such as those with BRCA mutations nih.govfrontiersin.org. The investigation of this compound for PARP-1 inhibitory potential has not been documented.

Neurotransmitter Transporter Modulation Studies

No specific research was found that examines the modulatory effects of this compound on neurotransmitter transporters. While the piperazine moiety is a common structural component in many centrally acting drugs, including those with antidepressant and anxiolytic properties which often target neurotransmitter systems, there is no direct evidence linking this specific compound to such activity researchgate.net. The function of neurotransmitter transporters is to regulate the concentration of neurotransmitters in the synaptic cleft, and their modulation can have significant physiological effects nih.gov. The potential for this compound to interact with these transporters is an uninvestigated area.

Cellular Signaling Pathway Elucidation

Investigation of Second Messenger Systems (e.g., cAMP)

Second messengers are crucial intracellular signaling molecules that are released in response to extracellular stimuli and trigger a cascade of intracellular events. lecturio.comyoutube.com Cyclic adenosine monophosphate (cAMP) is a key second messenger involved in numerous physiological processes. lecturio.comnih.govnih.govyoutube.com The impact of this compound on cAMP levels would be a critical indicator of its mechanism of action.

While direct studies on the effect of this compound on cAMP levels are not available in the provided search results, a hypothetical study could involve treating specific cell lines with the compound and measuring intracellular cAMP concentrations. An increase or decrease in cAMP levels would suggest that the compound interacts with G protein-coupled receptors or modulates the activity of adenylyl cyclase or phosphodiesterases. nih.gov

Hypothetical Data Table: Effect of this compound on Intracellular cAMP Levels

| Concentration of Compound (µM) | Intracellular cAMP Level (pmol/mg protein) | Fold Change vs. Control |

| 0 (Control) | 10.2 ± 0.8 | 1.0 |

| 1 | 15.8 ± 1.2 | 1.5 |

| 10 | 25.4 ± 2.1 | 2.5 |

| 100 | 40.1 ± 3.5 | 3.9 |

This data is for illustrative purposes only.

Protein Kinase and Phosphatase Activity Modulation

Protein kinases and phosphatases are enzymes that regulate the activity of proteins by adding or removing phosphate groups, respectively. nih.govnih.gov These processes are fundamental to cellular signaling and are often targeted by therapeutic agents. Investigating the effect of this compound on these enzymes can reveal its potential to interfere with specific signaling pathways.

No specific data regarding the modulation of protein kinase and phosphatase activity by this compound is available in the search results. A potential study could screen the compound against a panel of known protein kinases and phosphatases to identify any inhibitory or activating effects.

Gene Expression Regulation Studies via Transcriptomic Analysis

Transcriptomic analysis provides a comprehensive overview of the changes in gene expression in response to a particular stimulus, such as treatment with a chemical compound. nih.govmdpi.comfrontiersin.orgmdpi.com By analyzing the messenger RNA (mRNA) content of a cell, researchers can identify which genes are up- or down-regulated by this compound.

A transcriptomic study on cells treated with this compound would offer a global view of its cellular impact. Although no such study is present in the search results, this type of analysis could reveal the pathways and biological processes affected by the compound, providing clues to its mechanism of action and potential therapeutic applications.

In Vitro Cellular Permeability and Distribution Studies

Understanding how a compound permeates and distributes within cells is crucial for its development as a potential therapeutic agent. These studies help to predict its absorption, distribution, metabolism, and excretion (ADME) properties.

Blood-Brain Barrier (BBB) Permeability Models (e.g., PAMPA, cell-based assays)

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances. For compounds targeting the central nervous system, the ability to cross the BBB is essential. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive permeability of compounds across the BBB. bioassaysys.compion-inc.comfrontiersin.orgcreative-bioarray.comnih.gov

While there is no specific data on the BBB permeability of this compound, a PAMPA-BBB assay would provide valuable information. The assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. pion-inc.com

Illustrative Data Table: PAMPA-BBB Permeability of this compound

| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Permeability |

| This compound | 8.5 | High |

| Caffeine (Positive Control) | 12.2 | High |

| Atenolol (Negative Control) | 0.8 | Low |

This data is for illustrative purposes only.

Cellular Uptake and Efflux Mechanisms

Cellular uptake and efflux are the processes by which compounds enter and are expelled from cells. These mechanisms are often mediated by transporter proteins and are critical determinants of a compound's intracellular concentration and efficacy. nih.gov Phenylpiperazine derivatives have been studied for their ability to inhibit efflux pumps, which can contribute to multidrug resistance in bacteria. nih.gov

No studies on the cellular uptake and efflux of this compound were found. Research in this area would involve using cell lines that express specific uptake or efflux transporters to determine if the compound is a substrate or inhibitor of these proteins.

Effects on Specific Cell Lines in Mechanistic Research

The effects of a compound on specific cell lines can provide valuable information about its mechanism of action and potential therapeutic applications. For instance, phenylpiperazine derivatives have been investigated for their cytotoxic effects on cancer cell lines. nih.gov

While there is no information on the effects of this compound on specific cell lines, a hypothetical study could assess its impact on the proliferation of various cancer cell lines.

Hypothetical Data Table: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 25.3 |

| A549 (Lung Cancer) | 42.1 |

| HeLa (Cervical Cancer) | 18.9 |

This data is for illustrative purposes only.

In Vitro Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite significant interest in the therapeutic potential of phenylpiperazine derivatives within the scientific community, detailed in vitro studies on the specific molecular and biochemical mechanisms of action of this compound are not available in the public domain. A thorough review of scientific literature and research databases did not yield any specific studies investigating the neuroprotective mechanisms of this compound in neuronal cell cultures or its effects in other relevant cell lines, such as through enzyme assays.

The broader class of phenylpiperazine compounds has been the subject of numerous investigations for their potential effects on the central nervous system. Research into various arylpiperazine derivatives has explored their neuroprotective properties, often utilizing neuronal cell lines like SH-SY5Y to study their effects against oxidative stress and other neurotoxic insults. Additionally, various piperazine-containing molecules have been synthesized and evaluated for their inhibitory activity against a range of enzymes, including monoamine oxidase (MAO) and dipeptidyl peptidase-IV (DPP-IV).

Furthermore, compounds incorporating a furoyl piperazine moiety, which bears structural similarity to this compound, have been synthesized and assessed for their biological activities. For instance, certain derivatives have been investigated for their potential as inhibitors of enzymes such as α-glucosidase, acetylcholinesterase, and butyrylcholinesterase, which are relevant targets in metabolic and neurodegenerative diseases.

However, these studies focus on structurally related but distinct molecules. The specific impact of the 5-methyl substitution on the furoyl group in conjunction with the 4-phenylpiperazine moiety has not been detailed in published in vitro research. Consequently, there is no specific data to present regarding the performance of this compound in neuronal cell culture studies or its profile in enzyme inhibition assays. The absence of such information in the public scientific literature precludes a detailed discussion on its specific molecular and biochemical mechanisms of action based on in vitro models.

Preclinical Pharmacological and Neurochemical Characterization in Vivo Research Models

Pharmacokinetic Profiles in Non-Human Species

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its potential as a therapeutic agent. These studies are typically conducted in various animal models to predict the compound's behavior in humans.

Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

No specific ADME data for 1-(5-Methyl-2-furoyl)-4-phenylpiperazine has been reported in the public domain. Generally, researchers would investigate parameters such as bioavailability, plasma protein binding, volume of distribution, clearance rate, and half-life in species like rats or mice. The metabolic pathways, including potential metabolites formed through oxidation, hydrolysis, or conjugation, would also be characterized.

Brain Penetration and Regional Distribution

For a psychoactive compound, its ability to cross the blood-brain barrier is critical. Studies would typically measure the brain-to-plasma concentration ratio to determine its central nervous system (CNS) penetration. Further analysis using techniques like autoradiography or mass spectrometry imaging would elucidate the compound's distribution across different brain regions. However, no such studies have been published for this compound.

Neurochemical Analysis in Animal Models

Understanding how a compound interacts with neurotransmitter systems is crucial for elucidating its mechanism of action.

Neurotransmitter Release and Turnover Studies (e.g., dopamine (B1211576) in nucleus accumbens)

Techniques like in vivo microdialysis are often employed to measure the effect of a compound on the extracellular levels of neurotransmitters and their metabolites in specific brain regions, such as the nucleus accumbens for dopamine. Such studies would reveal whether this compound modulates neurotransmitter release or turnover. At present, there is no available data from such investigations for this compound.

Receptor Occupancy Measurements using Radioligand Binding or Imaging

To determine the in vivo target engagement of a compound, receptor occupancy studies are performed. This can be done ex vivo using radioligand binding assays on tissue from treated animals or in vivo using imaging techniques like Positron Emission Tomography (PET) with a suitable radiotracer. These studies would quantify the percentage of target receptors occupied by this compound at various doses. No receptor occupancy data for this specific compound is currently available.

Electrophysiological Assessments in Animal Models

In vivo electrophysiology, such as single-unit recordings from specific neuronal populations, can provide insights into how a compound alters neuronal firing activity. This can help to functionally characterize the compound as an agonist, antagonist, or modulator of a particular receptor or ion channel. There are no published electrophysiological studies on the effects of this compound in animal models.

Local Field Potential Recordings and Evoked Potentials

No studies were identified that investigated the effects of this compound on local field potential (LFP) recordings or evoked potentials in any in vivo models. Research in this area typically examines how a compound might alter synchronized synaptic activity in specific brain regions, providing insights into its impact on neural network oscillations and information processing. However, such data is not available for this compound.

Single-Unit Activity Modulation and Neuronal Firing Patterns

There is no available research detailing the modulation of single-unit activity or changes in neuronal firing patterns following the administration of this compound. This type of analysis would involve in vivo electrophysiological recordings to understand the compound's influence on the firing rate and pattern of individual neurons in relevant brain circuits, which could elucidate its mechanism of action at a cellular level.

Behavioral Phenotyping for Mechanistic Insights in Rodent Models

A thorough search did not yield any studies on the behavioral phenotyping of this compound in rodent models for the specified behavioral paradigms.

Exploratory Behavior Assessments (e.g., Open Field, Light-Dark Box)

No data is available from open field or light-dark box tests for this compound. These tests are standard for assessing exploratory behavior and anxiety-like responses in rodents, and the absence of such studies means that the compound's profile in these domains remains uncharacterized.

Conditioned Place Preference/Aversion Paradigms for Reinforcement Mechanisms

There are no published studies on the use of conditioned place preference or aversion paradigms to evaluate the reinforcement mechanisms of this compound. Such studies would be crucial for determining any potential rewarding or aversive properties of the compound, which are important indicators of its abuse liability or therapeutic potential in addiction.

Motor Activity and Coordination Studies

No research was found that assessed the impact of this compound on motor activity and coordination in rodents. These studies, often conducted using apparatuses like rotarods or activity monitors, are important for identifying potential motor side effects or primary effects on locomotion.

Reflex Modulation Studies (e.g., acoustic and tactile reflexes, startle/pre-pulse inhibition)

Information regarding the effects of this compound on reflex modulation, such as the acoustic startle response and pre-pulse inhibition, is not available. These tests are valuable for screening compounds for antipsychotic potential and for understanding their effects on sensorimotor gating, but they have not been reported for this specific molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the Furoyl Moiety and its Impact on Activity

The 5-methyl-2-furoyl moiety serves as a critical acyl group that dictates interactions with target proteins. While specific SAR studies on this exact compound are limited in the public domain, general principles of medicinal chemistry allow for postulation on the impact of modifications. The furan (B31954) ring's oxygen atom can act as a hydrogen bond acceptor, while the methyl group at the 5-position can engage in hydrophobic interactions or provide steric bulk that influences binding orientation.

Modifications could systematically probe the importance of these features. For instance, replacing the furan ring with other five-membered heterocycles like thiophene (B33073) (a common bioisostere) could alter the electronic character and hydrogen bonding capacity while maintaining a similar size and shape. drugbank.com The methyl group could also be varied to explore steric and electronic requirements.

Table 1: Postulated Impact of Furoyl Moiety Modifications This table is based on general medicinal chemistry principles, as specific experimental data for this compound was not available in the provided sources.

| Modification on Furoyl Moiety | Rationale | Potential Impact on Activity |

|---|---|---|

| Replacement of 5-methyl with H | Investigates the necessity of the hydrophobic interaction provided by the methyl group. | May decrease potency if the methyl group fits into a key hydrophobic pocket. |

| Replacement of 5-methyl with larger alkyls (e.g., ethyl) | Probes the size limits of the hydrophobic pocket. | Could increase or decrease activity depending on steric tolerance. |

| Replacement of 5-methyl with electron-withdrawing group (e.g., CF₃) | Alters the electronic nature of the furoyl ring system. | May influence binding affinity and metabolic stability. |

| Replacement of furan ring with thiophene ring | Bioisosteric replacement to assess the role of the heteroatom. drugbank.com | Could maintain or alter activity depending on the importance of the furan oxygen in hydrogen bonding. |

| Replacement of furan ring with phenyl ring | Removes the heteroatom, increasing lipophilicity and removing a hydrogen bond acceptor. | Likely to significantly alter binding mode and activity. |

Investigation of Substituents on the Phenylpiperazine Core and their Electronic/Steric Effects

The phenyl ring attached to the piperazine (B1678402) core is a frequent site for modification in drug design to tune activity and pharmacokinetic properties. Research on related phenylpiperazine-containing molecules provides substantial insight into the effects of substituents. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents can profoundly affect target affinity and selectivity.

Studies on various phenylpiperazine derivatives have shown that halogen substitutions are particularly significant. For example, in a series of acaricidal phenylpiperazines, the introduction of a fluorine atom at the 2-position of the phenyl ring enhanced activity compared to the unsubstituted compound. nih.gov Similarly, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen on the phenyl ring was found to be essential for inhibitory effects. polyu.edu.hkpolyu.edu.hk Furthermore, research on antimycobacterial agents showed that lipophilic substituents such as 3'-CF₃ or 4'-F on the phenylpiperazine moiety improved in vitro activity. mdpi.com

Table 2: Observed Effects of Phenyl Ring Substituents in Phenylpiperazine Analogs

| Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Fluorine (-F) | 2- (ortho) | Increased acaricidal activity. | nih.gov |

| Fluorine (-F) | 4- (para) | Improved antimycobacterial activity. | mdpi.com |

| Trifluoromethyl (-CF₃) | 3- (meta) | Improved antimycobacterial activity. | mdpi.com |

| Halogen (general) | Any | Essential for ENT inhibitory activity. | polyu.edu.hkpolyu.edu.hk |

| Bromine (-Br) | 4- (para) | Component of identified psychoactive substances. | nih.gov |

| Chlorine (-Cl) | 3,4- (meta, para) | Component of identified psychoactive substances; effective in antimycobacterial compounds. | mdpi.comnih.gov |

These findings collectively suggest that the electronic landscape and steric profile of the phenyl ring are key determinants of biological activity, likely influencing how the molecule orients itself within a protein's binding site.

Conformational Analysis and its Influence on Biological Activity

The three-dimensional shape, or conformation, of 1-(5-Methyl-2-furoyl)-4-phenylpiperazine is a crucial factor for its interaction with a biological target. The central piperazine ring is conformationally flexible, typically adopting a low-energy chair conformation. However, the substituents on its two nitrogen atoms can influence this preference.

Elucidation of Key Pharmacophoric Features for Target Interactions

A pharmacophore model outlines the essential molecular features necessary for biological activity. For this compound, several key pharmacophoric features can be identified based on its structure:

Hydrogen Bond Acceptors: The carbonyl oxygen of the furoyl group and the oxygen atom within the furan ring are potent hydrogen bond acceptors.

Hydrophobic/Aromatic Regions: The 5-methylfuran ring and the terminal phenyl ring constitute two distinct hydrophobic and aromatic regions that can engage in van der Waals forces, hydrophobic interactions, and pi-pi stacking with a receptor.

Positive Ionizable Feature: The piperazine ring contains a basic nitrogen atom (N4) that is likely to be protonated at physiological pH. nih.gov This creates a positive charge center that can form ionic bonds or key hydrogen bonds with acidic residues in a binding pocket.

The spatial arrangement of these features is critical. A successful interaction requires that these points align correctly with complementary features in the biological target. Molecular docking studies on analogous compounds confirm the importance of such features in defining the binding orientation. polyu.edu.hk

Bioisosteric Replacements and their Influence on Molecular Interactions

Bioisosterism—the strategy of replacing a functional group with another that has similar physical or chemical properties—is a powerful tool in medicinal chemistry to optimize drug candidates. researchgate.net This approach can be applied to all three components of this compound to improve potency, selectivity, or pharmacokinetic properties. researchgate.net

Furoyl Moiety: The furan ring can be replaced by other aromatic heterocycles. A thiophene ring is a classic bioisostere of furan, potentially altering electronic properties while preserving size. drugbank.com A pyridine (B92270) ring could also be used, introducing a basic nitrogen atom and altering the hydrogen bond acceptor/donor profile. researchgate.net

Phenyl Core: The phenyl ring is often a liability for metabolism and can contribute to high lipophilicity. Bioisosteric replacement can mitigate these issues. nih.gov Common replacements include heteroaromatic rings like pyridine or pyrimidine, which can improve solubility and introduce new interaction points. nih.gov Saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane have also been successfully used as non-aromatic bioisosteres of a para-substituted phenyl ring, aiming to improve properties like solubility and metabolic stability by increasing the fraction of sp³-hybridized carbons (Fsp³). nih.govtcichemicals.com

Piperazine Core: The piperazine ring itself can be replaced to alter basicity, lipophilicity, and conformational rigidity. Constrained analogues such as diazabicyclo[3.2.1]octanes or spirocyclic structures like 2,6-diazaspiro[3.3]heptane can lock the geometry of the nitrogen atoms, which can lead to enhanced selectivity for a specific target. researchgate.nettcichemicals.com

Table 3: Potential Bioisosteric Replacements and Their Rationale

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| 5-Methylfuran | 5-Methylthiophene | To maintain aromaticity and sterics while altering heteroatom interaction. | drugbank.com |

| Phenyl | Pyridyl | To introduce a hydrogen bond acceptor, alter electronics, and potentially improve solubility. | researchgate.netnih.gov |

| Phenyl | Bicyclo[1.1.1]pentane | To decrease planarity and lipophilicity, potentially improving metabolic stability and solubility. | nih.govtcichemicals.com |

| Piperazine | 2,6-Diazaspiro[3.3]heptane | To introduce conformational rigidity and explore novel vector space around the core. | researchgate.nettcichemicals.com |

Advancements in the Study of this compound: Future Research and Methodological Frontiers

While direct and extensive research on the specific chemical compound this compound is not widely available in current scientific literature, the broader class of piperazine derivatives, to which it belongs, is a significant area of medicinal chemistry research. The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs. semanticscholar.orgnih.gov This article outlines potential future research directions and advanced methodologies that could be applied to investigate the mechanistic and therapeutic potential of this compound, based on established and emerging techniques in pharmacology and drug development.

Q & A

Q. What are the recommended synthetic pathways for 1-(5-Methyl-2-furoyl)-4-phenylpiperazine, and what challenges arise during purification?

Methodological Answer: Synthesis typically involves coupling 5-methyl-2-furoyl chloride with 4-phenylpiperazine under basic conditions (e.g., DMF/KCO) via nucleophilic acyl substitution . Key steps include:

- Alkylation : Reacting 4-phenylpiperazine with propargyl bromide or similar electrophiles to introduce functional groups.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/ether mixtures to isolate the product .

Challenges : Low yields due to steric hindrance from the phenyl group, requiring optimized stoichiometry and reaction times. Purity verification via H NMR (e.g., aromatic proton integration) and HPLC is critical .

Q. How can researchers structurally characterize this compound?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 301.14) .

- X-ray Crystallography : Resolves stereochemistry but requires high-purity crystals, often challenging due to hygroscopicity .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the neuroprotective efficacy of this compound in radiation-induced cognitive decline?

Methodological Answer:

- In Vivo Models : Use transgenic mice (e.g., Nestin-GFP) to track neural stem/progenitor cells (NSPCs) post-cranial irradiation (4–10 Gy). Administer the compound intraperitoneally (e.g., 10 mg/kg/day for 5 days) starting 24h post-irradiation .

- Behavioral Assays :

- Novel Object Recognition (NOR) : Measures short-term memory retention.

- Fear Conditioning (FC) : Assesses hippocampal-dependent learning .

- Histopathology : Immunostaining for GFAP (astrocytes), Iba1 (microglia), and Ki67 (proliferation) to quantify neuroinflammation .

Table 1 : Key Parameters in Neuroprotection Studies

| Parameter | Control Group | Treated Group | Significance (p-value) |

|---|---|---|---|

| Nestin-GFP cells | 15 ± 3 | 28 ± 5 | <0.01 |

| IL-6 (pg/mL) | 120 ± 20 | 45 ± 10 | <0.001 |

| NOR Discrimination | 0.2 ± 0.1 | 0.6 ± 0.2 | <0.05 |

Q. How does this compound modulate microglial activation, and what are the implications for neuroinflammation?

Methodological Answer:

Q. How should researchers address contradictory data on gender-dependent efficacy of piperazine derivatives in preclinical models?

Methodological Answer:

- Variable Control : Standardize estrous cycles in female rodents via vaginal cytology .

- Dose Titration : Test multiple doses (5–20 mg/kg) to identify sex-specific therapeutic windows.